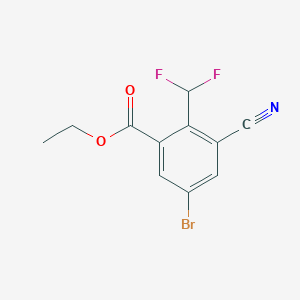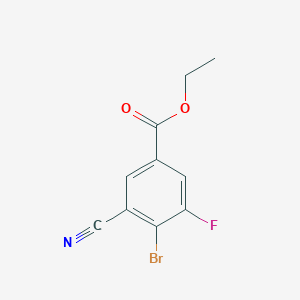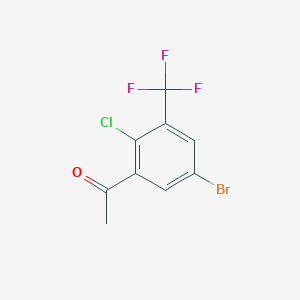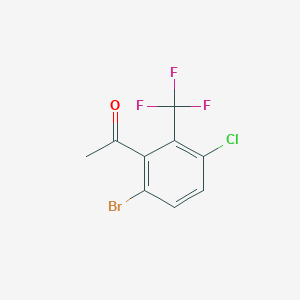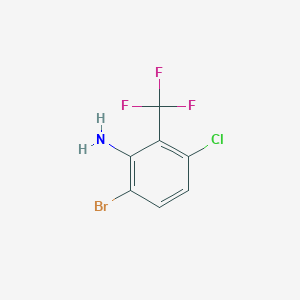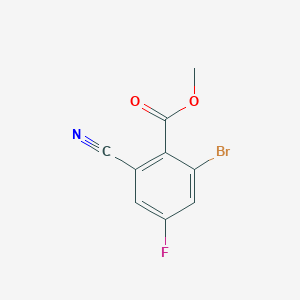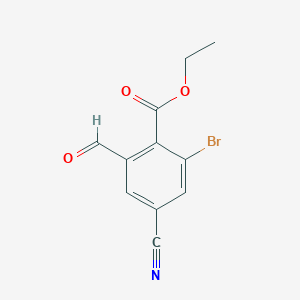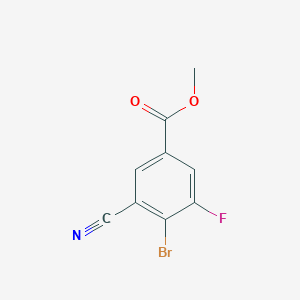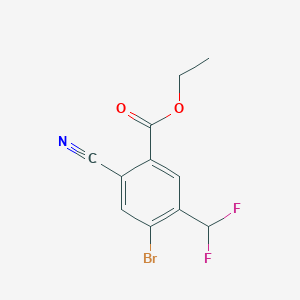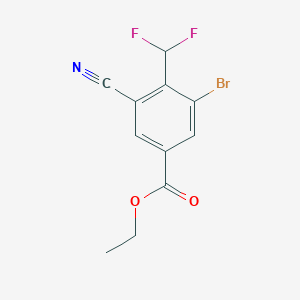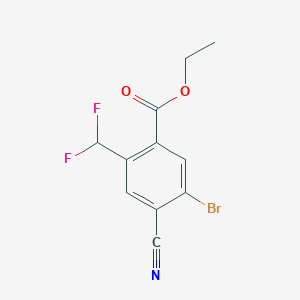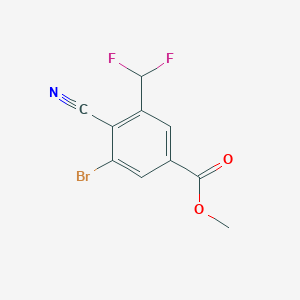
5-Bromo-3,4-dichlorophenol
Descripción general
Descripción
5-Bromo-3,4-dichlorophenol is a type of phenol that contains bromine and chlorine atoms. It is a derivative of phenol and is similar to other compounds like 5-Bromo-2,4-dichlorophenol and 3-Bromo-2,5-dichlorophenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol molecule with bromine and chlorine atoms attached. The exact positions of these atoms on the phenol molecule define the specific compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.9 .Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Reactions
- Laccases from fungi like Rhizoctonia praticola catalyze cross-coupling reactions involving halogenated phenols like 5-Bromo-3,4-dichlorophenol, leading to the formation of complex molecules like diphenols, which are of interest in biochemistry and organic synthesis (Bollag, Liu, & Minard, 1979).
Photocatalysis and Environmental Applications
- Halogenated phenols including this compound can undergo oxidation in water treatment processes through Fe(III)/O2 homogeneous photocatalysis under UV light, demonstrating potential in treating wastewater and groundwater contamination by these compounds (Andreozzi, Di Somma, Marotta, Pinto, Pollio, & Spasiano, 2011).
Synthesis of Bromo-Substituted Compounds
- The compound is used in the synthesis of various bromo-substituted organic compounds, which are important synthons in organic chemistry for creating a variety of useful substances (Shirinian et al., 2012).
Electrochemical Applications
- Studies have been conducted on the electrochemical reduction of halogenated compounds, including this compound, at carbon cathodes, which is relevant in the field of electrochemistry and material science (Mubarak & Peters, 1996).
Antimicrobial and Antifungal Research
- Compounds including this compound have been investigated for their antimicrobial and antifungal activities, especially against yeasts and molds, showing potential in medical and pharmaceutical research (Buchta et al., 2004).
Anaerobic Biodegradation in Wastewater Treatment
- The anaerobic biodegradation of chlorophenols, including this compound, has been studied in sludge, providing insights into wastewater treatment and environmental biotechnology (Boyd & Shelton, 1984).
Synthesis of Conductive Polymers
- Halogenated phenols like this compound are used in the synthesis of conducting polymers, an area of research significant in materials science and electronics (Meng et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that halogenated phenols can participate in various chemical reactions due to the presence of the phenolic oh group and halogen atoms . They can undergo nucleophilic substitution reactions, which could potentially influence their interaction with biological targets .
Biochemical Pathways
One study suggests that 5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, can activate the wnt/β-catenin and autophagy pathways, and inhibit the tgf-β pathways in dermal papilla cells .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, has been shown to promote hair growth through activation of wnt/β-catenin and autophagy pathways, and inhibition of tgf-β pathways in dermal papilla cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-dichlorophenol. Factors such as pH, temperature, and presence of other chemicals can affect its stability and reactivity . Furthermore, the compound’s bioavailability and toxicity can be influenced by factors such as the individual’s health status, age, and genetic makeup.
Análisis Bioquímico
Biochemical Properties
5-Bromo-3,4-dichlorophenol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of cytochrome P450 by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of harmful enzymes and the modulation of signaling pathways. At high doses, this compound can cause toxic or adverse effects, including liver damage, central nervous system effects, and reproductive toxicity . These threshold effects highlight the importance of dosage regulation in the use of this compound in biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For instance, this compound can affect the metabolic flux of certain pathways by inhibiting key enzymes involved in the metabolism of xenobiotics . Additionally, this compound can influence metabolite levels by altering the activity of enzymes that regulate their synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the localization of this compound to specific organelles can influence its effects on cellular processes, such as metabolism and signaling.
Propiedades
IUPAC Name |
3-bromo-4,5-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSISBFBCAPIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



